molecular formula C12H16N2O2S2 B5462070 N-(6-methyl-1,3-benzothiazol-2-yl)-1-butanesulfonamide

N-(6-methyl-1,3-benzothiazol-2-yl)-1-butanesulfonamide

Cat. No.: B5462070
M. Wt: 284.4 g/mol
InChI Key: QOEMKRSMWOZLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds that have a wide range of applications in the field of medicinal chemistry . They are characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The presence of the methyl group and the sulfonamide group can potentially influence the properties and biological activity of the compound .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be quite complex due to the presence of multiple functional groups. The exact structure would depend on the specific substituents present in the molecule .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in reactions involving nucleophilic substitution, electrophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by factors such as the presence of different functional groups, the position of these groups on the benzothiazole ring, and the overall structure of the molecule .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their structure and the target they interact with. They have been found to exhibit a range of biological activities, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, and anti-bacterial properties .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. Some benzothiazole derivatives may be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

The field of benzothiazole derivatives is a rapidly evolving area of research, with new compounds being synthesized and tested for various applications. Future research will likely focus on developing more potent and selective benzothiazole derivatives, improving the synthesis methods, and exploring new applications .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-3-4-7-18(15,16)14-12-13-10-6-5-9(2)8-11(10)17-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEMKRSMWOZLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.